

In-Depth Technical Guide: (R)-2-Amino-2-(3-chlorophenyl)acetic Acid

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Compound of Interest		
Compound Name:	2-Amino-2-(3-chlorophenyl)acetic	
	acid	
Cat. No.:	B1267156	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a chiral building block recognized for its utility in synthetic organic chemistry. As a derivative of phenylglycine, its stereochemistry and the electronic properties imparted by the metasubstituted chlorine atom make it a valuable component in the design and synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications, with a focus on its role in pharmaceutical development.

Physicochemical and Identifier Data

Precise identification and understanding of the physicochemical properties of (R)-**2-Amino-2-** (**3-chlorophenyl)acetic acid** are fundamental for its application in research and development. The compound is available in its free acid form and as a hydrochloride salt, each with distinct identifiers and properties.



Identifier/Property	(R)-2-Amino-2-(3- chlorophenyl)aceti c acid	(R)-2-Amino-2-(3- chlorophenyl)aceti c acid hydrochloride	Racemic 2-Amino- 2-(3- chlorophenyl)aceti c acid
CAS Number	25698-37-7[1][2]	37085-27-1[3][4]	7292-71-9 / 29884-14- 8
Molecular Formula	C ₈ H ₈ CINO ₂ [2]	C ₈ H ₉ Cl ₂ NO ₂ [3]	C8H8CINO2
Molecular Weight	185.61 g/mol	222.07 g/mol [3]	185.61 g/mol
IUPAC Name	(2R)-2-amino-2-(3- chlorophenyl)acetic acid	(2R)-2-amino-2-(3- chlorophenyl)acetic acid hydrochloride	2-amino-2-(3- chlorophenyl)acetic acid
Synonyms	D-(-)-α-Amino-3- chlorophenylacetic acid	D-(-)-α-AMino-3- chlorophenylacetyl chloride (hydrochloride)[3]	DL-(3- Chlorophenyl)glycine
Predicted TPSA	63.32 Ų[3]	63.32 Ų[3]	63.32 Ų
Predicted XLogP3	-1.1	-	-1.1
Storage	-	4°C, sealed storage, away from moisture[3]	-

Note: Some physical properties such as melting point and specific optical rotation for the enantiomerically pure free acid are not widely reported in publicly available literature and can vary based on purity.

Experimental Protocols: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-**2-Amino-2-(3-chlorophenyl)acetic acid** is crucial for its application in stereospecific synthesis. The general strategies involve the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach. While



specific protocols for the 3-chloro isomer are not extensively detailed in the literature, the well-documented methods for the analogous 4-chloro isomer serve as a foundational template.

Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid (Strecker Synthesis)

This method involves a one-pot reaction of 3-chlorobenzaldehyde, a cyanide source, and an ammonia source to produce an α -aminonitrile, which is subsequently hydrolyzed.

Materials:

- 3-chlorobenzaldehyde
- Ammonium chloride
- Sodium cyanide
- Methanol
- Hydrochloric acid
- Sodium hydroxide

Protocol:

- Aminonitrile Formation: Dissolve 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in methanol. The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for several hours.
- Hydrolysis: The resulting α-aminonitrile intermediate is not isolated. The reaction mixture is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.
- Isolation: After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a base like sodium hydroxide to precipitate the racemic **2-amino-2-(3-chlorophenyl)acetic acid**.
- Purification: The crude product is collected by filtration, washed with cold water, and dried.



Chiral Resolution via Diastereomeric Salt Formation

This classical resolution method separates the enantiomers of the racemic amino acid by forming diastereomeric salts with a chiral resolving agent.

Materials:

- Racemic 2-Amino-2-(3-chlorophenyl)acetic acid
- Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, or a chiral amine)
- Suitable solvent (e.g., methanol, ethanol, or a mixture)
- Hydrochloric acid
- Sodium hydroxide

Protocol:

- Salt Formation: Dissolve the racemic amino acid in a suitable solvent. In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
- Fractional Crystallization: Combine the two solutions. The mixture is allowed to cool, often
 with stirring, to induce the crystallization of the less soluble diastereomeric salt. One
 diastereomer will preferentially crystallize out of the solution.
- Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
- Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to break the salt and precipitate the enantiomerically enriched amino acid. For example, if a chiral acid was used as the resolving agent, a base is used to neutralize it, and the pH is then adjusted to the isoelectric point of the amino acid.
- Purification: The final product, (R)-2-Amino-2-(3-chlorophenyl)acetic acid, is collected by filtration, washed with cold water, and dried. The enantiomeric excess should be determined by a suitable analytical method like chiral HPLC.



Applications in Drug Development and Synthesis

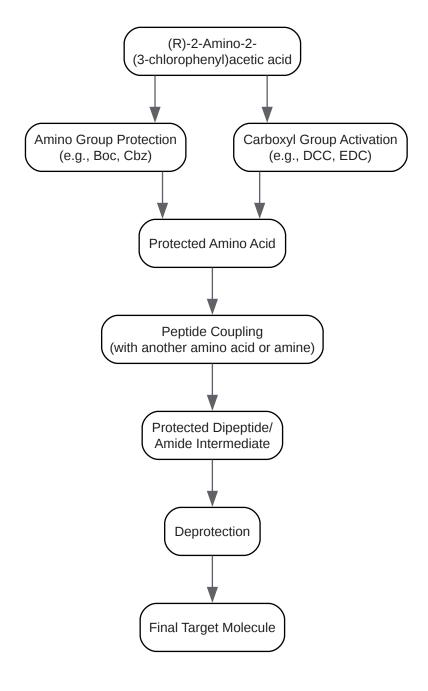
While specific, large-scale pharmaceutical applications of (R)-2-Amino-2-(3-chlorophenyl)acetic acid are not as widely documented as its 2-chloro and 4-chloro isomers, its role as a chiral building block is of significant interest. Non-proteinogenic amino acids are crucial in medicinal chemistry for the synthesis of peptidomimetics and other small molecules with enhanced pharmacological properties.

The primary application lies in its use as a chiral intermediate. The stereocenter and the substituted phenyl ring allow for the construction of complex molecules with specific three-dimensional orientations, which is often critical for biological activity.

Hypothetical Synthetic Utility Workflow:

The general workflow for utilizing (R)-**2-Amino-2-(3-chlorophenyl)acetic acid** in a synthetic route involves the protection of its functional groups, followed by coupling reactions, and subsequent deprotection.





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Synthetic workflow for utilizing the chiral amino acid.

Potential Signaling Pathway Interactions

Direct pharmacological activity and specific signaling pathway modulation by (R)-2-Amino-2-(3-chlorophenyl)acetic acid have not been extensively studied. However, as a structural analog of other phenylglycine derivatives, it could hypothetically interact with biological systems



in several ways. For instance, other phenylglycine analogs are known to interact with glutamate receptors in the central nervous system.

The primary biological significance of this compound is realized upon its incorporation into a larger, pharmacologically active molecule. The 3-chlorophenyl moiety can engage in various interactions with a biological target, such as van der Waals forces or halogen bonding, potentially influencing the binding affinity and selectivity of the final drug product.

Conceptual Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using (R)-2-Amino-2-(3-chlorophenyl)acetic acid acts as an antagonist to a G-protein coupled receptor (GPCR), a common drug target.



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Hypothetical GPCR antagonism by a derived molecule.

In conclusion, (R)-2-Amino-2-(3-chlorophenyl)acetic acid is a valuable chiral synthon for the development of new chemical entities. While detailed public data on its specific applications and biological activity are limited, the established synthetic methodologies for related compounds provide a strong basis for its use in stereoselective synthesis. Further research into its incorporation into novel molecular frameworks may reveal unique pharmacological properties.

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